Product packaging for 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride(Cat. No.:CAS No. 146509-94-6)

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride

Cat. No.: B1677199
CAS No.: 146509-94-6
M. Wt: 408.8 g/mol
InChI Key: SSHJJLWUVGHXDL-UHFFFAOYSA-N
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Description

Evolution of Monobiguanide Antiseptics and Olanexidine (B125986) Hydrochloride's Position

The biguanide (B1667054) class of compounds has long been a cornerstone in the field of antisepsis. The most prominent member, chlorhexidine (B1668724), is a bisbiguanide that has been a standard in clinical practice for decades. nih.gov However, the evolving landscape of microbial resistance has necessitated the development of new agents. Olanexidine represents a significant advancement in this class as a newer, monobiguanide antiseptic. nih.govmedchemexpress.com Structurally similar to chlorhexidine but with a distinct monobiguanide framework, olanexidine, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was engineered to offer a potent and broad spectrum of antimicrobial activity. nih.govebi.ac.uk Its development marks a strategic move to overcome some of the limitations of older antiseptics, positioning it as a next-generation agent in the fight against healthcare-associated infections.

Research Imperatives for Novel Antimicrobial Agents

The global health community faces a critical challenge in the form of escalating antimicrobial resistance (AMR). researchgate.netchemicalbook.com Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) have become increasingly prevalent, rendering many conventional antimicrobial agents less effective. nih.govchemicalbook.com This "antibiotic resistance crisis" threatens to roll back decades of medical progress, making routine procedures and surgeries riskier. chemicalbook.com

Existing antiseptics are not without their own limitations. For instance, the efficacy of povidone-iodine can be significantly reduced in the presence of organic matter like blood, while some resistant strains have shown reduced susceptibility to chlorhexidine. nih.govnih.gov This clinical reality underscores the urgent and continuous need for research and development of novel antimicrobial agents. researchgate.netnih.gov The stagnation in the discovery of new antibiotic classes further amplifies the importance of innovative antiseptics like olanexidine to fill the therapeutic gap and provide effective solutions for infection prevention. chemicalbook.comnih.gov

Historical Context of Olanexidine Hydrochloride Development and Academic Inquiry

Olanexidine was first synthesized in 1997 by Otsuka Pharmaceutical Co., Ltd. nih.govebi.ac.uknih.gov The initial development focused on the hydrochloride salt form, Olanexidine Hydrochloride. ebi.ac.uk However, early research revealed a significant challenge: Olanexidine Hydrochloride exhibited very poor solubility in water, which limited its potential for formulation into effective, high-concentration antiseptic solutions. ebi.ac.ukresearchgate.netthieme-connect.com

This critical observation prompted a shift in development towards a more soluble salt form. Researchers found that the gluconate salt, Olanexidine Gluconate, offered superior solubility, paving the way for its development as a practical topical antiseptic. ebi.ac.uknih.gov This formulation was subsequently the subject of extensive academic and clinical inquiry, focusing on its mechanism of action, bactericidal spectrum, and clinical efficacy. nih.govnih.gov Following successful clinical trials, a new drug application for a 1.5% olanexidine gluconate topical solution was submitted in Japan in 2014 and received approval in 2015 for use in preoperative skin preparation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28Cl3N5 B1677199 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride CAS No. 146509-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

146509-94-6

Molecular Formula

C17H28Cl3N5

Molecular Weight

408.8 g/mol

IUPAC Name

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride

InChI

InChI=1S/C17H27Cl2N5.ClH/c1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;/h8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);1H

InChI Key

SSHJJLWUVGHXDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Olanexidine HCl;  OPB-2045;  OPB 2045;  OPB2045.

Origin of Product

United States

Elucidation of Molecular and Cellular Mechanisms of Action of Olanexidine Hydrochloride

Interaction with Microbial Cell Surface Structures

The initial step in the antimicrobial action of olanexidine (B125986) hydrochloride is its interaction with specific molecules on the bacterial cell surface. ncats.ioresearchgate.net This interaction is crucial for initiating the cascade of events that lead to bacterial cell death.

Binding Affinity to Lipopolysaccharides (LPS) of Gram-Negative Bacteria

Olanexidine hydrochloride demonstrates a significant binding affinity for lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov This interaction is a key factor in its efficacy against these types of bacteria. nih.gov The binding to LPS is thought to be an essential precursor to the disruption of the outer membrane. researchgate.net

Research has quantified the binding affinity of olanexidine to LPS. The concentration of olanexidine that resulted in a 50% loss of fluorescence intensity in a relevant assay was found to be 20 µmol/L (11 µg/mL) for lipopolysaccharides and 15 µmol/L (8.7 µg/mL) for Lipid A, the lipid portion of LPS. pmda.go.jp This indicates a strong interaction with these critical components of the Gram-negative bacterial cell envelope.

Binding Affinity to Lipoteichoic Acid (LTA) of Gram-Positive Bacteria

In Gram-positive bacteria, olanexidine hydrochloride interacts with lipoteichoic acid (LTA), a major constituent of their cell wall. researchgate.netnih.gov This binding is a critical step in the mechanism of action against Gram-positive species. researchgate.net

The binding affinity of olanexidine for LTA has also been evaluated. The concentration required to cause a 50% loss of fluorescence intensity was determined to be 38 µmol/L (21 µg/mL) for lipoteichoic acid. pmda.go.jp

Role of Surface Molecule Interaction in Initiating Antimicrobial Effects

The binding of olanexidine hydrochloride to LPS and LTA is the pivotal event that triggers its antimicrobial effects. researchgate.netnih.gov This initial interaction facilitates the subsequent disruption of the bacterial cell membranes. researchgate.net By binding to these surface molecules, olanexidine is thought to destabilize the membrane structure, paving the way for increased permeability and the eventual compromise of the cell's integrity. researchgate.net

Mechanisms of Bacterial Cell Membrane Disruption

Following the initial surface binding, olanexidine hydrochloride proceeds to disrupt the bacterial cell membranes, a key step in its bactericidal action. ncats.ioresearchgate.net

Outer Membrane Permeabilization in Gram-Negative Species (e.g., Escherichia coli)

In Gram-negative bacteria such as Escherichia coli, olanexidine has been shown to enhance the permeability of the outer membrane. researchgate.netnih.gov Studies have demonstrated that at concentrations of ≥2.5 μg/ml, olanexidine rapidly increases the permeability of the outer membrane of E. coli. nih.gov This effect allows for the passage of substances that would normally be excluded, indicating a significant disruption of this protective barrier. nih.gov

Inner Cytoplasmic Membrane Integrity Compromise in Gram-Positive Species (e.g., Staphylococcus aureus)

Olanexidine hydrochloride is also effective at disrupting the cytoplasmic membrane of Gram-positive bacteria like Staphylococcus aureus. targetmol.comresearchgate.net It has been shown to disrupt the membrane integrity of S. aureus, leading to a loss of membrane potential. researchgate.net This disruption results in the irreversible leakage of essential intracellular components, ultimately causing bacterial cell death. researchgate.net The minimum inhibitory concentration (MIC) of olanexidine gluconate against S. aureus ATCC 29213 has been reported as 0.63 µg/mL, and an increase in fluorescence intensity indicating a change in membrane potential was observed at concentrations of ≥0.25 µg/mL. pmda.go.jp

At higher concentrations (≥160 μg/ml), olanexidine has also been observed to denature proteins, which contributes to its bactericidal activity by causing cell aggregation. researchgate.netnih.gov This multifaceted mechanism of action, involving both membrane disruption and protein denaturation, makes olanexidine a potent antimicrobial agent. researchgate.net

Interaction/EffectTarget Organism/ComponentEffective ConcentrationReference
Binding Affinity (50% fluorescence loss)Lipopolysaccharides (LPS)20 µmol/L (11 µg/mL) pmda.go.jp
Binding Affinity (50% fluorescence loss)Lipid A15 µmol/L (8.7 µg/mL) pmda.go.jp
Binding Affinity (50% fluorescence loss)Lipoteichoic Acid (LTA)38 µmol/L (21 µg/mL) pmda.go.jp
Outer Membrane PermeabilizationEscherichia coli≥2.5 µg/ml nih.gov
Change in Membrane PotentialStaphylococcus aureus≥0.25 µg/mL pmda.go.jp
Protein Denaturation and Cell AggregationBacteria≥160 µg/ml researchgate.netnih.gov

Characterization of Intracellular Component Leakage Pathways

The primary mechanism of Olanexidine hydrochloride's bactericidal activity is the disruption of the bacterial cell membrane, which leads to the irreversible leakage of essential intracellular components. ncats.ionih.govresearchgate.netnih.govresearchgate.netasm.orgresearchgate.net This process begins with the interaction of olanexidine with molecules on the bacterial cell surface. medchemexpress.comnih.govresearchgate.netnih.gov

In Gram-negative bacteria, olanexidine binds to lipopolysaccharides (LPS) and their lipid A component on the outer membrane. nih.govnih.govpmda.go.jp For Gram-positive bacteria, the target is lipoteichoic acid (LTA) in the cell wall. nih.govnih.govpmda.go.jp This initial binding is followed by the disruption of the cell membrane's structural integrity. patsnap.com

Studies using artificial liposomes as models for bacterial membranes have shown that olanexidine effectively disrupts these membranes. nih.govresearchgate.netnih.gov This disruption increases the permeability of both the outer and inner membranes of bacteria like Escherichia coli. nih.govpmda.go.jp For instance, in E. coli ML-35p, olanexidine gluconate at concentrations of ≥2.5 µg/mL increased outer membrane permeability, and at ≥5.0 µg/mL, it enhanced inner membrane permeability. pmda.go.jp

The increased permeability leads to the leakage of intracellular contents, a critical step in the bactericidal process. ncats.iopatsnap.comnih.govresearchgate.net This leakage is considered irreversible and is a direct cause of the bacteriostatic and bactericidal effects of olanexidine. ncats.ionih.govresearchgate.netnih.govresearchgate.netasm.orgresearchgate.net In Staphylococcus aureus, olanexidine has been shown to disrupt membrane integrity, leading to a loss of membrane potential. nih.govpmda.go.jp This change in membrane potential, detected using fluorescent dyes, is indicative of the compromised barrier function of the cell membrane. pmda.go.jp

Comparative Analysis of Membrane Destabilization with Related Biguanides (e.g., Chlorhexidine)

While both olanexidine and chlorhexidine (B1668724) are biguanide (B1667054) antiseptics that disrupt bacterial cell membranes, there are notable differences in their mechanisms and efficacy. nih.govresearchgate.net

Olanexidine generally demonstrates a stronger disruptive effect on bacterial membranes compared to chlorhexidine. researchgate.netresearchgate.net This is partly attributed to its higher binding affinity for bacterial surface molecules like LPS and LTA. nih.govresearchgate.net For example, the concentration of olanexidine required to achieve 50% loss of fluorescence intensity in a binding assay with lipopolysaccharides was 20 µmol/L, whereas for chlorhexidine, it was 160 µmol/L. pmda.go.jp

In liposome (B1194612) leakage assays using artificial vesicles to mimic bacterial membranes, olanexidine caused almost complete leakage of the fluorescent dye calcein, while chlorhexidine showed minimal leakage under the same conditions. This suggests a more potent membrane-destabilizing capability for olanexidine.

Furthermore, studies on S. aureus have shown that olanexidine disrupts the membrane potential at lower concentrations than chlorhexidine. pmda.go.jp Olanexidine gluconate induced a change in membrane potential at ≥0.25 µg/mL, while chlorhexidine required a concentration of ≥5.0 µg/mL to produce a similar effect. pmda.go.jp

Interestingly, while chlorhexidine did not significantly disrupt artificial liposomes, it was effective against E. coli. This is likely due to its binding affinity to LPS present in the bacterial outer membrane, which is not a component of the simple liposome models. nih.govasm.org

Protein Denaturation and Cellular Aggregation Phenomena

At higher concentrations, olanexidine exhibits additional mechanisms of action, including protein denaturation and the induction of microbial cell aggregation. ncats.ionih.govresearchgate.netnih.govresearchgate.netasm.orgresearchgate.netnih.gov

Concentration-Dependent Protein Denaturation Studies (e.g., Hemoglobin Denaturation Assay)

Olanexidine hydrochloride has been shown to denature proteins at relatively high concentrations. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net A hemoglobin denaturation assay is a common method to evaluate this property. nih.govpmda.go.jp In such assays, olanexidine gluconate demonstrated a protein denaturation effect at concentrations of 160 µg/mL and higher. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netpmda.go.jp

For example, at a concentration of 0.016% (160 µg/mL), olanexidine gluconate showed a hemoglobin denaturation ratio (HDR%) of 15%. pmda.go.jp In contrast, chlorhexidine at the same concentration had an HDR% of -1.2%, indicating a much weaker protein denaturation capability. pmda.go.jp The denaturation mechanism is thought to involve the destabilization of the tertiary structure of proteins through interactions with the biguanide group.

Hemoglobin Denaturation Ratio of Olanexidine Gluconate and Chlorhexidine

Compound Concentration Hemoglobin Denaturation Ratio (HDR%)
Olanexidine Gluconate 0.016% (160 µg/mL) 15%
Chlorhexidine 0.016% (160 µg/mL) -1.2%

Data sourced from a hemoglobin denaturation assay. pmda.go.jp

Identification of Intracellular Molecular Targets and Pathways

The primary molecular targets of olanexidine hydrochloride are located on the bacterial cell surface and within the cell membrane. medchemexpress.comebi.ac.uknih.govresearchgate.netnih.gov As a cell membrane disrupting agent, its mechanism does not appear to involve specific intricate intracellular pathways in the same way as antibiotics that inhibit DNA synthesis or protein production. ebi.ac.uk

The key molecular targets identified are:

Lipopolysaccharides (LPS): A major component of the outer membrane of Gram-negative bacteria. nih.govnih.govpmda.go.jp

Lipid A: The hydrophobic anchor of LPS. nih.govpmda.go.jp

Lipoteichoic Acid (LTA): A component of the cell wall of Gram-positive bacteria. nih.govnih.govpmda.go.jp

By binding to these molecules, olanexidine initiates the process of membrane destabilization and increased permeability. patsnap.comnih.gov The subsequent leakage of vital intracellular components is the ultimate cause of cell death, rather than the inhibition of a specific metabolic or signaling pathway. ncats.iopatsnap.comnih.govresearchgate.net

Comprehensive Analysis of the Antimicrobial Spectrum of Olanexidine Hydrochloride: in Vitro and Pre Clinical Investigations

Bactericidal Efficacy against Diverse Bacterial Phenotypes

Olanexidine (B125986) demonstrates potent bactericidal effects against both Gram-positive and Gram-negative bacteria. medchemexpress.comtargetmol.com Its mechanism of action involves interaction with bacterial surface molecules like lipopolysaccharide and lipoteichoic acid, leading to the disruption of the cell membrane. nih.govresearchgate.net This disruption increases membrane permeability, causing leakage of intracellular components and, at higher concentrations, denaturation of proteins, ultimately resulting in irreversible cell damage. nih.govresearchgate.net

In a comprehensive study evaluating its bactericidal activity, the minimal bactericidal concentrations (MBCs) of olanexidine were determined for various bacterial groups after a 180-second exposure. The estimated bactericidal concentrations were 869 μg/ml for Gram-positive cocci, 109 μg/ml for Gram-positive bacilli, and 434 μg/ml for Gram-negative bacteria. nih.govresearchgate.net

Activity against Gram-Positive Bacterial Isolates

Olanexidine exhibits pronounced efficacy against Gram-positive bacteria, including notoriously resistant strains. nih.gov

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

In vitro studies have consistently highlighted the strong bactericidal activity of olanexidine against MRSA. nih.gov The compound has been shown to be more effective against MRSA than other established antiseptics like chlorhexidine (B1668724). researchgate.netnih.gov Olanexidine disrupts the membrane integrity of S. aureus, leading to cell death. targetmol.comnih.gov As the concentration of olanexidine gluconate (OLG) increases, a marked decrease in the number of MRSA cells is observed. nih.gov Electron microscopy has further revealed that olanexidine hydrochloride can cause the release of intracellular components from MRSA at its minimum inhibitory concentration (MIC). nih.gov

Efficacy against Vancomycin-Resistant Enterococci (VRE)

Olanexidine has demonstrated significant bactericidal activity against VRE. researchgate.netnih.gov Its efficacy against VRE is a key characteristic, positioning it as a valuable antiseptic in healthcare settings where VRE is a concern. nih.govnih.gov Studies have shown that olanexidine is more potent against VRE compared to antiseptics like povidone-iodine and chlorhexidine gluconate. nih.gov

Activity against Gram-Positive Bacilli (e.g., Corynebacterium species)

Olanexidine is effective against Gram-positive bacilli, including various Corynebacterium species. nih.gov Research indicates a bactericidal concentration of 109 μg/mL for Gram-positive bacilli after a 180-second exposure. targetmol.comnih.gov This demonstrates its capability to eradicate these bacteria, which can be opportunistic pathogens in hospital environments. ekb.eg

Activity against Gram-Negative Bacterial Isolates

Olanexidine also possesses a broad spectrum of activity against Gram-negative bacteria. nih.gov

Efficacy against Pseudomonas aeruginosa

Olanexidine hydrochloride has shown bactericidal effects against Pseudomonas aeruginosa. nih.govresearchgate.net Its mechanism of action at the minimum inhibitory concentration (MIC) involves targeting the cell membrane and cell wall of the bacterium. nih.gov Electron microscopy studies have observed that olanexidine hydrochloride can cause agglutination of P. aeruginosa at certain concentrations. nih.gov

Data Tables

Table 1: Estimated Bactericidal Concentrations of Olanexidine (180-second exposure)

Bacterial CategoryEstimated Bactericidal Concentration (μg/mL)
Gram-Positive Cocci869
Gram-Positive Bacilli109
Gram-Negative Bacteria434

Source: nih.govresearchgate.net

Table 2: Susceptibility of Various Bacterial Species to Olanexidine

Bacterial SpeciesSusceptibility to Olanexidine
Staphylococcus aureus (including MRSA)Susceptible
Enterococcus spp. (including VRE)Susceptible
Corynebacterium spp.Susceptible
Pseudomonas aeruginosaSusceptible
Escherichia coliSusceptible
Serratia marcescensSusceptible

Source: nih.gov

Efficacy against Serratia marcescens

Olanexidine has shown potent bactericidal effects against Serratia marcescens, a significant opportunistic Gram-negative pathogen. In vitro studies have established that olanexidine gluconate exhibits a broad-spectrum of bactericidal activity which includes Serratia marcescens. nih.govasm.org This efficacy is noteworthy as S. marcescens is known for its intrinsic resistance to various antimicrobial agents.

A study evaluating the bactericidal effects of olanexidine reported its activity against a range of Gram-negative bacteria, with Serratia marcescens being among the susceptible organisms. asm.org The minimal bactericidal concentrations (MBCs) required to kill Gram-negative bacteria, including S. marcescens, were determined, highlighting its potential for clinical applications where this pathogen is a concern. nih.gov

Efficacy against Escherichia coli

The bactericidal activity of olanexidine hydrochloride extends to Escherichia coli, a common Gram-negative bacterium. Research has demonstrated that olanexidine enhances the membrane permeability of E. coli. nih.gov Specifically, it has been shown to increase the permeability of both the outer and inner membranes of E. coli ML-35p at concentrations of ≥2.5 µg/mL and ≥5.0 µg/mL, respectively. pmda.go.jp The minimum inhibitory concentration (MIC) of olanexidine gluconate against this strain was found to be 4.0 µg/mL. pmda.go.jp

Further in vitro experiments have confirmed that olanexidine disrupts the membrane integrity of E. coli, leading to the irreversible leakage of intracellular components and subsequent cell death. nih.gov The MBCs of olanexidine against E. coli after a 3-minute exposure ranged from 13.6 to 109 µg/ml. asm.org

Virucidal Potency against Enveloped Viruses

Olanexidine has demonstrated significant virucidal activity against enveloped viruses, a critical attribute for an antiseptic agent.

Activity against Human Norovirus and Mechanisms of Inactivation

Olanexidine gluconate has been shown to be effective against human norovirus (HuNoV), a non-enveloped virus that is a leading cause of acute gastroenteritis. nih.govnih.gov An olanexidine gluconate-based hand rub (OLG-HR) demonstrated fast-acting virucidal activity against a spectrum of HuNoV strains, including GII.4 Sydney[P31], GII.4 Den Haag[P4], GII.4 New Orleans[P4], GII.3[P21], GII.17[P13], and GI.1[P1]. nih.govnih.gov Exposure for 30 to 60 seconds resulted in a complete loss of viral infectivity. nih.gov

The mechanism of inactivation involves the partial disassembly and conformational changes in the major viral capsid protein (VP1), which interferes with the virus's ability to bind to histo-blood group antigens (HBGAs), a crucial step for infection. nih.govnih.gov Olanexidine gluconate has been observed to increase the aggregation of virus-like particles (VLPs) and inhibit their binding to the human norovirus binding receptor. nih.govmedchemexpress.com

Activity against SARS-CoV-2 and Comparative Efficacy

Olanexidine has shown potent virucidal activity against SARS-CoV-2, the enveloped virus responsible for COVID-19. In a comparative study, 1.5% olanexidine gluconate (OLG) inactivated SARS-CoV-2 to below the detection limit after just 30 seconds of exposure. microbiologyresearch.orgresearchgate.net This performance was comparable to that of 80% ethanol, 1% sodium hypochlorite, 0.2% benzalkonium chloride, and 1% povidone-iodine. microbiologyresearch.orgresearchgate.net

Notably, OLG was found to be more effective than another biguanide (B1667054) antiseptic, chlorhexidine gluconate (CHG). microbiologyresearch.orgresearchgate.net While 1.5% OLG was highly effective within 30 seconds, the virucidal activity of 1.5% CHG was insufficient after the same exposure time. microbiologyresearch.orgresearchgate.net Even after 3 minutes of exposure, the virus survived in 0.5% and 1% CHG solutions. microbiologyresearch.orgresearchgate.net

Impact on Virus-Like Particle Aggregation and Receptor Binding Inhibition

Studies utilizing human norovirus virus-like particles (VLPs) have shed light on the mechanism of olanexidine's antiviral action. Olanexidine gluconate formulations have been shown to increase the aggregation of these VLPs in a dose-dependent manner. nih.govmedchemexpress.com This aggregation is a key factor in its disinfection efficacy.

Furthermore, olanexidine inhibits the binding of VLPs to their receptor sites. medchemexpress.com By causing particle disassembly and aggregation, olanexidine effectively blocks the initial step of viral entry into host cells. nih.gov This dual action of promoting aggregation and inhibiting receptor binding contributes significantly to its potent virucidal activity against human norovirus.

Comparative Studies of Antimicrobial Efficacy with Conventional Antiseptics

Olanexidine has been compared with conventional antiseptics such as chlorhexidine and povidone-iodine in various studies, demonstrating comparable and, in some instances, superior efficacy.

In non-blood-contaminated conditions, the bactericidal effects of 1-2% olanexidine were found to be comparable to 0.5% chlorhexidine and 10% povidone-iodine. microbiologyresearch.org However, in the presence of blood, olanexidine was significantly more effective than both chlorhexidine and povidone-iodine. microbiologyresearch.org

Against SARS-CoV-2, 1.5% olanexidine gluconate was significantly more effective than 0.5%, 1%, and 1.5% chlorhexidine gluconate. microbiologyresearch.orgresearchgate.netresearchgate.netnih.gov

Antiseptic Agent Concentration Efficacy against SARS-CoV-2 (30s exposure) Reference
Olanexidine Gluconate1.5%Inactivated below detection limit microbiologyresearch.orgresearchgate.net
Ethanol80%Inactivated below detection limit microbiologyresearch.orgresearchgate.net
Sodium Hypochlorite1%Inactivated below detection limit microbiologyresearch.orgresearchgate.net
Benzalkonium Chloride0.2%Inactivated below detection limit microbiologyresearch.orgresearchgate.net
Povidone-Iodine1%Inactivated below detection limit microbiologyresearch.orgresearchgate.net
Chlorhexidine Gluconate1.5%Insufficient virucidal activity microbiologyresearch.orgresearchgate.net
Chlorhexidine Gluconate0.5% - 1%Virus survived after 3 min exposure microbiologyresearch.orgresearchgate.net

Comparative Bactericidal Kinetics with Chlorhexidine and Povidone-Iodine

Olanexidine hydrochloride demonstrates rapid and potent bactericidal activity against a wide array of bacteria, and its kinetic profile has been shown to be comparable or superior to that of conventional antiseptics like chlorhexidine and povidone-iodine. asm.org In vitro studies highlight that olanexidine is particularly effective against Gram-positive cocci, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), often exhibiting greater potency than both chlorhexidine and povidone-iodine. nih.govnih.govnih.gov

The speed of bactericidal action is a critical parameter for antiseptics. Investigations into the minimal bactericidal concentrations (MBC) of olanexidine at very short exposure times have quantified its rapid efficacy. For instance, time-kill curve analyses and microdilution methods have been used to determine the concentration of olanexidine required to kill bacteria within exposure times as short as 30 to 180 seconds. asm.orgnih.gov These studies reveal that olanexidine achieves bactericidal effects against a broad spectrum of pathogens quickly. asm.org

In direct comparisons, olanexidine has demonstrated a more potent bactericidal effect against MRSA and VRE than both chlorhexidine and povidone-iodine in in-vitro models. nih.gov While chlorhexidine is a well-established broad-spectrum antiseptic, some pathogens may require higher concentrations or longer contact times to be effectively eradicated. asm.orgscience.gov Povidone-iodine, another widely used agent, is also a broad-spectrum microbicide, but its efficacy can be influenced by various factors. asm.orgnih.gov

The mechanism of olanexidine involves the disruption of the bacterial cell membrane's integrity, leading to the irreversible leakage of intracellular components. nih.gov Studies using membrane potential-sensitive dyes have shown that olanexidine can induce changes in the membrane potential of S. aureus at concentrations as low as 0.25 µg/mL, a lower concentration than that required for chlorhexidine gluconate (≥5.0 µg/mL) to produce a similar effect. pmda.go.jp

Table 1: Comparative In Vitro Bactericidal Activity

This table synthesizes data from multiple sources to illustrate the relative potency of the antiseptics against key bacterial species.

AntisepticTarget OrganismKey FindingSource Index
Olanexidine Gluconate S. aureus (MRSA)More potent bactericidal activity than CHG & PVP-I. nih.gov nih.gov
Olanexidine Gluconate Enterococci (VRE)Higher efficacy in animal models compared to CHG & PVP-I. nih.gov nih.gov
Olanexidine Gluconate S. aureus ATCC29213Induces membrane potential change at ≥0.25 µg/mL. pmda.go.jp pmda.go.jp
Chlorhexidine Gluconate (CHG) S. aureus ATCC29213Induces membrane potential change at ≥5.0 µg/mL. pmda.go.jp pmda.go.jp
Povidone-Iodine (PVP-I) General BacteriaBroad-spectrum activity, but may be less effective against VRE. nih.gov nih.gov

Resilience of Olanexidine Hydrochloride Activity in the Presence of Organic Bioburden in Pre-clinical Models

A crucial attribute for a surgical antiseptic is the ability to maintain its antimicrobial efficacy in the presence of organic materials such as blood, serum, or pus, collectively known as organic bioburden. Pre-clinical investigations have demonstrated that olanexidine hydrochloride exhibits remarkable resilience under these challenging conditions, a significant advantage over some traditional antiseptics. nih.gov

The activity of povidone-iodine, for example, is known to be significantly diminished in the presence of organic substances. nih.gov In contrast, studies have reported that the bactericidal effects of olanexidine are largely unaffected by blood contamination. researchgate.net

A key pre-clinical study conducted in cynomolgus monkeys provided robust in vivo evidence of olanexidine's performance. The study aimed to mimic the conditions of surgical skin preparation by evaluating bactericidal effects in both clean and blood-contaminated scenarios. In the blood-contaminated condition, 1.5% olanexidine was found to be significantly more effective than both 0.5% chlorhexidine and 10% povidone-iodine at reducing the bacterial load on the skin at both 10 minutes and 6 hours post-application. nih.gov This sustained activity in a contaminated environment underscores its potential utility in surgical settings where bleeding is common. nih.gov

Even when skin was contaminated with blood after the antiseptic was applied, olanexidine demonstrated superior or equivalent bactericidal activity compared to chlorhexidine and povidone-iodine. nih.gov This suggests that olanexidine not only works well on a pre-contaminated site but also maintains its activity when contamination occurs post-application. nih.gov

Table 2: Bactericidal Efficacy in Pre-clinical Blood-Contaminated Model (Cynomolgus Monkey)

This table summarizes findings from an in vivo animal model comparing antiseptic efficacy in the presence of blood.

AntisepticConditionOutcomeSource Index
1.5% Olanexidine Blood-Contaminated SkinSignificantly more effective than CHG and PVP-I at 10 min and 6 hrs. nih.gov nih.gov
0.5% Chlorhexidine Blood-Contaminated SkinLess effective than olanexidine. nih.gov nih.gov
10% Povidone-Iodine Blood-Contaminated SkinLess effective than olanexidine; activity known to decrease with organic material. nih.govnih.gov nih.govnih.gov

Mechanisms of Microbial Resistance to Olanexidine Hydrochloride and Strategies for Mitigation

Investigation of Acquired and Intrinsic Resistance Pathways

Microbial resistance can be broadly categorized into two types: intrinsic and acquired. uspharmacist.com

Intrinsic resistance refers to the innate ability of a microorganism to resist the activity of a particular antimicrobial agent through its inherent structural or functional characteristics. uspharmacist.commdpi.com This type of resistance is a natural, inherited property of the organism. For example, the outer membrane of Gram-negative bacteria can act as a permeability barrier, restricting the uptake of certain antimicrobial compounds. mdpi.com In the context of olanexidine (B125986), intrinsic resistance could be associated with the specific composition of the bacterial cell wall or membrane that limits the binding or disruptive action of the biguanide (B1667054) molecule.

Acquired resistance occurs when a previously susceptible microorganism develops resistance to an antimicrobial agent. uspharmacist.comnih.gov This can happen through genetic mutations or the acquisition of new genetic material from other resistant organisms via horizontal gene transfer. mdpi.comnih.gov Plasmids, which are small, circular DNA molecules, often carry resistance genes and can be transferred between bacteria. uspharmacist.com For olanexidine, acquired resistance could emerge through mutations in genes that alter the drug's target site or through the acquisition of genes that encode for efflux pumps capable of expelling the antiseptic from the cell.

Role of Efflux Pump Systems in Olanexidine Hydrochloride Resistance

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively extrude a wide variety of toxic substances, including antimicrobial agents, from the cell. nih.govnih.govfrontiersin.org The overexpression of these pumps is a significant mechanism of both intrinsic and acquired resistance to multiple drugs and biocides. mdpi.commdpi.com

Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.comnih.govmdpi.com These pumps can confer resistance to a broad range of antimicrobial compounds. While direct studies on the role of specific efflux pumps in olanexidine resistance are emerging, the structural similarity of olanexidine to chlorhexidine (B1668724) suggests that similar resistance mechanisms may apply. nih.govnih.gov Resistance to chlorhexidine has been linked to the activity of various efflux pumps. nih.gov

The table below summarizes the major families of bacterial efflux pumps and their general role in antimicrobial resistance.

Efflux Pump FamilyGeneral SubstratesRelevance to Antiseptic Resistance
Resistance-Nodulation-Division (RND)Wide range of antibiotics, biocides, and toxic compounds.A major contributor to multidrug resistance in Gram-negative bacteria.
Major Facilitator Superfamily (MFS)Diverse substrates including sugars, ions, and drugs.Includes pumps like QacA/B that confer resistance to cationic antiseptics. mdpi.com
Small Multidrug Resistance (SMR)Quaternary ammonium (B1175870) compounds and other cationic biocides.Includes pumps like QacC that contribute to antiseptic resistance. mdpi.com
Multidrug and Toxic Compound Extrusion (MATE)Cationic dyes, fluoroquinolones, and other antimicrobial agents.Contributes to resistance against various compounds. nih.gov
ATP-Binding Cassette (ABC)A very broad range of substrates, utilizing ATP for energy.Plays a role in multidrug resistance in various microorganisms.

This table provides a general overview of efflux pump families and their roles in antimicrobial resistance.

Analysis of Quaternary Ammonium Compound Resistance Genes (qacA/B) in Relation to Olanexidine Hydrochloride Susceptibility

The qac (quaternary ammonium compound) genes, particularly qacA and qacB, encode for multidrug efflux pumps of the Major Facilitator Superfamily (MFS). mdpi.com These genes are often located on mobile genetic elements like plasmids and are associated with reduced susceptibility to cationic antiseptics, including chlorhexidine, in staphylococci. nih.govcdc.govconnectjournals.com

Given that olanexidine is a cationic biguanide, its susceptibility to efflux by Qac pumps is a significant area of investigation. A study directly compared the bactericidal activity of olanexidine gluconate against clinical qacA/B-positive MRSA strains. The findings indicated that olanexidine gluconate exhibited a more potent and faster bactericidal activity against these resistant strains compared to chlorhexidine gluconate, another biguanide antiseptic. nih.gov This suggests that while both are biguanides, olanexidine may be less affected by the presence of qacA/B genes than chlorhexidine. nih.gov

The following table presents hypothetical comparative data on the minimum inhibitory concentrations (MICs) of different antiseptics against S. aureus strains with and without the qacA/B genes, based on the trends observed in the literature.

AntisepticS. aureus (qacA/B-negative) MIC (mg/L)S. aureus (qacA/B-positive) MIC (mg/L)Fold Increase in MIC
Olanexidine Hydrochloride1-22-42
Chlorhexidine Digluconate1-24-84
Benzalkonium Chloride0.5-14-168-16

This is a hypothetical data table illustrating the potential impact of qacA/B genes on the MICs of different antiseptics.

Development of Novel Strategies to Counter Olanexidine Hydrochloride Resistance

The development of strategies to mitigate the emergence and spread of resistance to olanexidine hydrochloride is essential for preserving its clinical utility. Several approaches are being explored to combat antimicrobial resistance in general, which could be applicable to olanexidine. mdpi.comsergas.esmdpi.com

One promising strategy is the use of combination therapy . Combining an antiseptic with a compound that inhibits resistance mechanisms, such as an efflux pump inhibitor (EPI), could restore or enhance its activity against resistant strains. frontiersin.org EPIs work by blocking the action of efflux pumps, thereby increasing the intracellular concentration of the antimicrobial agent.

Another approach involves the development of novel formulations or delivery systems that can improve the efficacy of the antiseptic at the site of infection, potentially overcoming resistance mechanisms.

Furthermore, anti-virulence strategies that target bacterial virulence factors rather than killing the bacteria directly can reduce the selective pressure for resistance development. sergas.es

Finally, plasmid curing , which involves strategies to eliminate plasmids carrying resistance genes from bacterial populations, could also be a long-term strategy to reduce the prevalence of acquired resistance. mdpi.com

Research into these and other innovative strategies will be crucial for staying ahead of microbial adaptation and ensuring the long-term effectiveness of important antiseptics like olanexidine hydrochloride.

Chemical Synthesis and Structural Activity Relationships of Olanexidine Hydrochloride Analogues

Overview of Synthetic Methodologies for Olanexidine (B125986) and its Precursors

The synthesis of olanexidine, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide, has been approached through various chemical strategies, reflecting an evolution towards more efficient and environmentally conscious methodologies.

Traditional synthetic routes to olanexidine hydrochloride (coded as OPB-2045) have involved multi-step processes. One established method begins with the reaction of 3,4-dichlorobenzylamine (B86363) hydrochloride with sodium dicyanamide (B8802431) in a suitable solvent like refluxing acetonitrile. This step yields the key intermediate, 1-(3,4-dichlorobenzyl)-3-cyanoguanidine drugfuture.com. This precursor is then condensed with octylamine (B49996) hydrochloride in a high-boiling solvent such as mesitylene (B46885) to form the final biguanide (B1667054) structure drugfuture.com. An alternative pathway to the same cyanoguanidine intermediate involves treating S,S'-dimethyl(cyanoimino)dithiocarbonate with aqueous ammonia, followed by reaction with 3,4-dichlorobenzylamine hydrochloride drugfuture.com.

In response to the limitations and potential hazards associated with traditional reagents, such as sodium dicyanamide, newer, "greener" synthetic routes have been developed. One such improved method obviates the use of sodium dicyanamide and instead employs the more readily available dicyandiamide (B1669379) researchgate.net. In this process, 3,4-dichlorobenzylamine undergoes cyanoguanidylation to produce 3,4-dichlorobenzylbiguanide. This intermediate is subsequently condensed with 1-bromooctane (B94149) researchgate.net. This latter step is facilitated by the use of a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, in a biphasic solvent system, which enhances reaction efficiency and simplifies purification researchgate.net.

Table 1: Comparison of Synthetic Routes for Olanexidine
MethodKey ReagentsKey IntermediatesAdvantages/Disadvantages
Traditional Method 13,4-dichlorobenzylamine HCl, Sodium dicyanamide, Octylamine HCl1-(3,4-dichlorobenzyl)-3-cyanoguanidineEstablished route; uses potentially hazardous reagents.
Traditional Method 23,4-dichlorobenzylamine HCl, S,S'-dimethyl(cyanoimino)dithiocarbonate, Aqueous ammonia1-(3,4-dichlorobenzyl)-3-cyanoguanidineAlternative to sodium dicyanamide for intermediate synthesis.
"Green" Synthesis3,4-dichlorobenzylamine, Dicyandiamide, 1-bromooctane, Phase transfer catalyst3,4-dichlorobenzylbiguanideAvoids harmful sodium dicyanamide; employs phase transfer catalysis for efficiency. researchgate.net

Influence of Salt Formulations on Biological Activity and Stability

The choice of salt form for a pharmaceutical agent is critical as it can significantly influence its physicochemical properties, formulation characteristics, and, consequently, its clinical utility. For olanexidine, the hydrochloride and gluconate salts have been the primary forms considered.

The intrinsic biological activity of the olanexidine cation is responsible for its antimicrobial effects, which involve the disruption of bacterial cell membrane integrity medchemexpress.commedkoo.com. At equivalent molar concentrations, the free base and its various salt forms are expected to exhibit comparable biological activity medchemexpress.com. However, the formulation of the active ingredient into a usable antiseptic product necessitates a salt form with favorable properties.

Olanexidine was converted to the gluconate salt to optimize its use as a topical antiseptic nih.gov. The resulting olanexidine gluconate formulation demonstrated potent bactericidal activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.govresearchgate.netnih.gov. While the hydrochloride salt is a stable, crystalline solid suitable for synthesis and storage, the development of a highly concentrated aqueous solution for clinical application favored the gluconate form google.comgoogle.com. The superior performance of the olanexidine gluconate formulation in clinical and preclinical models is therefore not due to a difference in the inherent activity of the olanexidine molecule itself, but rather to the enabling properties of the gluconate salt in creating a stable and effective delivery system nih.govnih.gov.

The most significant physicochemical difference between olanexidine hydrochloride and olanexidine gluconate lies in their aqueous solubility. Olanexidine as a free base is extremely insoluble in water, and its hydrochloride salt is also poorly soluble, with a measured solubility of less than 0.05% (W/V) google.comgoogle.com. This low solubility precludes the formulation of an aqueous antiseptic solution with a sufficiently high concentration to be clinically effective google.com.

To overcome this limitation, the gluconate salt was developed. The formation of an aqueous solution containing olanexidine and at least an equimolar amount of gluconic acid results in a stable, high-concentration solution google.comgoogle.com. The structural basis for this enhanced solubility is the presence of the large, highly hydrophilic gluconate counter-ion, which is derived from gluconic acid. This polyhydroxy carboxylate anion effectively disrupts the crystal lattice of the solid salt and facilitates the solvation of the lipophilic olanexidine cation in water. This allows for the preparation of stable aqueous disinfectant solutions with olanexidine concentrations suitable for potent bactericidal activity, a feat not achievable with the hydrochloride salt alone google.com.

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Efficacy

While specific, comprehensive SAR studies on a wide range of olanexidine analogues are not extensively published, the SAR for the broader class of biguanide antiseptics, including compounds like chlorhexidine (B1668724), provides significant insight. These principles are directly applicable to the olanexidine structure, which consists of a 1-(3,4-dichlorobenzyl) group, a central biguanide moiety, and an N-octyl chain nih.gov.

The antimicrobial action of biguanides is predicated on their interaction with and disruption of the bacterial cell membrane researchgate.net. Key structural features that govern this activity include:

Cationic Character : The biguanide group is highly basic and exists as a cation at physiological pH. This positive charge is crucial for the initial electrostatic interaction with negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria medchemexpress.comresearchgate.net. Uncharged molecules are generally unable to effectively disrupt the microbial phospholipid bilayer researchgate.net.

Lipophilicity : The presence of lipophilic groups is essential for the molecule to penetrate the hydrophobic lipid bilayer of the cell membrane after the initial electrostatic attraction. In olanexidine, the 3,4-dichlorophenyl ring and the n-octyl alkyl chain provide this necessary lipophilicity.

Balance of Hydrophilicity and Lipophilicity : Quantitative structure-activity relationship (QSAR) studies on related biguanide compounds have demonstrated a parabolic dependence of antimicrobial activity on lipophilicity (often measured as the octanol/water partition coefficient, log P) researchgate.net. This indicates that there is an optimal level of lipophilicity for maximal activity. If the molecule is too hydrophilic, it cannot penetrate the membrane; if it is too lipophilic, it may become trapped in the membrane or have poor aqueous solubility. The combination of the dichlorobenzyl and octyl groups in olanexidine appears to strike an effective balance for potent antimicrobial action.

Table 2: Key Structure-Activity Relationship Principles for Biguanide Antiseptics
Structural FeatureRole in Antimicrobial ActivityCorresponding Moiety in Olanexidine
Cationic HeadgroupElectrostatic attraction to negatively charged bacterial cell surface.Biguanide group
Lipophilic GroupsPenetration of the hydrophobic lipid bilayer of the cell membrane.3,4-dichlorophenyl ring and n-octyl chain
Optimal log PBalances membrane penetration with aqueous availability; QSAR studies show a parabolic relationship between log P and activity. researchgate.netOverall molecular structure

Metabolic Pathways and Oxidative Cleavage Characterization in Pre-clinical Models

Pre-clinical studies, particularly using in vitro models with dog, rat, and human liver microsomes, have been instrumental in characterizing the metabolic fate of olanexidine researchgate.netnih.gov. The primary metabolic pathway identified is the oxidative cleavage of the n-octyl side chain, a process mediated by the cytochrome P450 (CYP) enzyme system nih.govnih.gov.

The biotransformation occurs in a stepwise fashion:

Monohydroxylation : The initial step is the hydroxylation of the octyl chain, primarily forming a 2-octanol (B43104) metabolite (DM-215) nih.gov.

Oxidation to Diols : This monohydroxylated intermediate is subsequently oxidized further to form diol derivatives, specifically threo-2,3-octanediol (DM-221) and erythro-2,3-octanediol (DM-222) nih.gov.

Ketol Formation and C-C Bond Cleavage : The diols undergo further biotransformation to a ketol derivative. This is followed by the key C-C bond cleavage event, which results in the formation of a hexanoic acid derivative (DM-210), representing a shortened side chain metabolite researchgate.netnih.gov. This hexanoic acid derivative is considered an in vivo end-product of the metabolic cascade nih.gov.

Enzyme inhibition studies have indicated that these oxidative reactions are significantly inhibited by quinidine, a selective inhibitor of the CYP2D subfamily. This strongly suggests that CYP2D enzymes are the primary catalysts responsible for the metabolic C-C bond cleavage of the olanexidine octyl side chain in dog liver microsomes nih.gov.

Table 3: Metabolic Pathway of Olanexidine in Pre-clinical Models
Metabolic StepMetabolite FormedEnzyme System Implicated
Initial Monohydroxylation2-octanol derivative (DM-215)Cytochrome P450 (CYP)
Secondary OxidationDiol derivatives (DM-221, DM-222)Cytochrome P450 (CYP)
Further Oxidation & CleavageKetol derivative, Hexanoic acid derivative (DM-210)Cytochrome P450 (CYP), likely CYP2D subfamily nih.gov

Novel Drug Delivery Systems and Advanced Formulation Strategies for Olanexidine Hydrochloride

Rationale for Employing Advanced Delivery Technologies in Olanexidine (B125986) Hydrochloride Research

Olanexidine hydrochloride is a potent monobiguanide antiseptic with broad-spectrum bactericidal activity medchemexpress.com. Its mechanism of action involves binding to the bacterial cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components nih.govnih.govresearchgate.netnih.gov. However, the free form of the compound, and specifically the hydrochloride salt, presents significant formulation challenges, primarily due to its extremely poor solubility in water, which is reported to be less than 0.05% (W/V) google.comgoogle.comgoogle.com. This inherent limitation restricts the development of effective aqueous-based antiseptic solutions at therapeutically relevant concentrations and can lead to precipitation of the drug, compromising efficacy and stability google.comgoogle.com.

To overcome these solubility issues, the more soluble olanexidine gluconate salt was developed for clinical use researchgate.netpmda.go.jp. Nevertheless, the rationale for employing advanced delivery technologies extends beyond simple solubility enhancement. Advanced formulations are being investigated to:

Achieve Sustained and Controlled Release: Encapsulating olanexidine within a carrier system can provide a prolonged, controlled release of the antiseptic at the target site. This is crucial for applications requiring long-lasting antimicrobial action, such as in advanced wound dressings or on medical device coatings, thereby reducing the frequency of application and maintaining an effective concentration over time.

Enhance Bioavailability and Penetration: For topical and transdermal applications, vesicular systems like liposomes and niosomes can improve the penetration of the drug through the skin, enhancing its efficacy against dermal and subdermal infections nih.gov.

Improve Stability: Encapsulation can protect the olanexidine molecule from degradation by environmental factors, thereby increasing the shelf-life and stability of the formulation pharmacophorejournal.com.

Target Specific Sites: Advanced delivery systems can be engineered to target specific tissues or cells, such as bacterial biofilms, concentrating the therapeutic agent where it is most needed and enhancing its antimicrobial effect .

Minimize Local Irritation: By controlling the release rate and preventing high local concentrations of the free drug, advanced delivery systems can potentially reduce the risk of skin irritation associated with potent antiseptics.

The table below summarizes the key physicochemical and mechanistic properties of Olanexidine that drive the need for advanced delivery systems.

Property/MechanismFindingRationale for Advanced Delivery
Aqueous Solubility Olanexidine hydrochloride has a solubility of <0.05% (W/V) in water. google.comgoogle.comTo improve drug loading, prevent precipitation, and create stable aqueous formulations.
Bactericidal Action Disrupts bacterial membrane integrity, causing leakage of cellular contents. nih.govnih.govresearchgate.netTo sustain the local concentration of the drug, prolonging its membrane-disrupting effect.
Molecular Interactions Interacts with bacterial surface molecules like lipopolysaccharide (LPS) and lipoteichoic acid (LTA). medchemexpress.comnih.govpmda.go.jpTo design carriers (e.g., liposomes) that mimic bacterial membranes for enhanced interaction and targeted delivery.
Protein Denaturation Denatures proteins at relatively high concentrations (≥160 µg/ml). medchemexpress.comnih.govnih.govTo control the release and maintain concentrations below this threshold to modulate its mechanism of action and improve tolerability.

Development of Vesicular Drug Delivery Systems for Olanexidine Hydrochloride

Vesicular drug delivery systems are microscopic, sac-like structures composed of lipid or non-ionic surfactant bilayers that can encapsulate both hydrophilic and lipophilic drugs nih.gov. These systems, including liposomes and niosomes, are highly promising for delivering antiseptics like olanexidine due to their ability to improve stability, control release, and enhance drug penetration nih.govresearchgate.net.

Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core, closely resembling the structure of natural cell membranes nih.gov. Research into olanexidine's mechanism of action has demonstrated that the compound actively interacts with and disrupts liposomes, which have been used as artificial models for bacterial membranes medchemexpress.comnih.govnih.govresearchgate.net. This inherent affinity for lipid bilayers makes liposomes a highly suitable carrier for olanexidine.

Encapsulating olanexidine hydrochloride within liposomes offers several theoretical advantages:

Targeted Action: The lipid composition of liposomes can be tailored to mimic the membranes of target bacteria, potentially increasing the specific delivery of olanexidine to pathogens.

Sustained Release: The drug can be slowly released as the liposomal structure degrades or fuses with bacterial membranes, providing a depot effect for prolonged antimicrobial activity nih.gov.

Enhanced Stability: Liposomal encapsulation can protect the drug from enzymatic degradation and other destabilizing factors, particularly in complex biological environments like wound exudate mdpi.com.

Improved Biocompatibility: By sequestering the drug within a biocompatible phospholipid carrier, the direct contact of high concentrations of free olanexidine with host tissues is minimized, potentially reducing cytotoxicity.

Research has shown that the presence of cholesterol within the liposomal membrane increases its mechanical strength and packing density, leading to a less permeable membrane and higher drug encapsulation efficiency mdpi.com.

Niosomes are vesicular systems analogous to liposomes but are composed of non-ionic surfactants and cholesterol instead of phospholipids (B1166683) nih.govekb.eg. They can be unilamellar or multilamellar and can entrap hydrophilic drugs in their aqueous core and lipophilic drugs within their bilayer nih.govajprd.com. While specific studies on olanexidine-loaded niosomes are not yet widely published, their potential can be inferred from their properties and the nature of olanexidine.

Potential advantages of niosomal formulations for olanexidine include:

Enhanced Stability and Cost-Effectiveness: The surfactants used in niosomes are generally more stable and less expensive than the phospholipids required for liposomes, making niosomes a more commercially viable option nih.gov.

Improved Skin Penetration: Niosomes are known to enhance the transdermal delivery of drugs, which could improve olanexidine's efficacy in treating skin infections nih.gov.

Controlled Release: The release of the encapsulated drug can be modulated by altering the composition of the niosomal bilayer, such as the type of surfactant and the concentration of cholesterol pharmacophorejournal.com.

The table below compares the key features of liposomes and niosomes as potential carriers for Olanexidine hydrochloride.

FeatureLiposomesNiosomes
Primary Component PhospholipidsNon-ionic surfactants (e.g., Spans, Tweens) excli.de
Stabilizer CholesterolCholesterol ekb.egexcli.de
Cost Relatively highLower cost nih.gov
Chemical Stability Prone to oxidation and hydrolysisHigh chemical stability nih.govajprd.com
Drug Delivery Versatile for hydrophilic and lipophilic drugsVersatile for hydrophilic and lipophilic drugs nih.gov
Potential for Olanexidine High, due to proven interaction with lipid bilayers. nih.govnih.govresearchgate.netHigh, due to stability and skin penetration enhancement properties. nih.gov

Microencapsulation Techniques for Controlled Release and Stability Enhancement

Microencapsulation is a process in which tiny particles or droplets of a core material (like olanexidine) are surrounded by a coating or embedded in a matrix to form microcapsules. This technology is designed to protect the active agent, control its release, and improve its stability. Various techniques can be employed for microencapsulation, including physical methods like spray drying and centrifugal extrusion, and chemical methods like solvent evaporation and interfacial polymerization nih.gov.

For a potent antiseptic like olanexidine, microencapsulation could be particularly useful in creating formulations for:

Antiseptic Textiles: Microcapsules containing olanexidine could be embedded into fabrics for hospital linens or wound dressings, providing a slow, sustained release of the antiseptic upon contact with moisture.

Long-Lasting Surface Disinfectants: Formulations containing microencapsulated olanexidine could offer prolonged antimicrobial activity on surfaces.

Wound Healing Products: Integration into hydrogels or powders for wound care could ensure a controlled release of olanexidine directly at the wound site, preventing infection over an extended period.

The choice of microencapsulation technique depends on the desired particle size, release characteristics, and the physicochemical properties of the drug and polymer.

Microencapsulation TechniqueDescriptionPotential for Olanexidine
Spray Drying A solution or suspension of the drug and a polymer is atomized into a stream of hot gas, causing rapid solvent evaporation and formation of microparticles. nih.govSuitable for producing a dry powder of encapsulated olanexidine for incorporation into other formulations. High throughput.
Solvent Evaporation The drug is dissolved or dispersed in a polymer solution, which is then emulsified in an immiscible liquid. The solvent is slowly evaporated, leaving solid microcapsules. nih.govAllows for good control over particle size and morphology. Well-suited for encapsulating poorly soluble drugs like olanexidine hydrochloride.
Extrusion A mixture of the drug and coating material is forced through a nozzle to form droplets, which are then hardened. nih.govGenerates uniform microcapsules and is a relatively gentle process, preserving the drug's activity.
Freeze Drying (Lyophilization) The drug and carrier are dissolved in a solvent, frozen, and then the solvent is removed by sublimation under vacuum. nih.govResults in a highly porous and stable product with a high survival rate for sensitive materials. nih.gov

Bio-inspired and Cell Membrane-Mimicking Delivery Platforms

A cutting-edge approach in drug delivery involves the use of bio-inspired and biomimetic systems that replicate natural biological structures researchgate.net. Cell membrane-mimicking platforms, for instance, involve coating synthetic nanoparticles with natural cell membranes derived from sources like red blood cells or platelets mdpi.com. This "cloaking" technology endows the nanoparticles with the biological functionalities of the source cell, such as the ability to evade the immune system or target specific sites mdpi.com.

For olanexidine, such a platform could offer transformative potential:

Bacterial Targeting: Nanoparticles coated with membranes that express receptors for bacterial surface proteins could specifically target and deliver olanexidine to pathogens.

Pathogen Decoys: Cell-membrane-mimicking nanodecoys can act as sacrificial targets, binding to pathogens and neutralizing them before they can infect host cells nih.govnih.gov. Loading these decoys with olanexidine would create a dual-action system that both neutralizes and kills the pathogen.

Reduced Host Cell Interaction: By mimicking host cells, these delivery systems could reduce non-specific binding and uptake of olanexidine by human cells, thereby enhancing safety and focusing the antimicrobial effect.

This strategy repurposes conventional therapeutics by using bio-inspired carriers to overcome challenges like poor cell membrane permeability and to deliver the agent directly to the site of intracellular infection nih.gov.

Integration with Advanced Material Science for Localized Therapeutic Applications

The integration of olanexidine with advanced materials such as polymers, hydrogels, and nanofibers is a key strategy for developing localized therapeutic applications. This approach aims to create medical devices and materials with inherent, long-lasting antimicrobial properties, providing a proactive defense against infections.

Antimicrobial Medical Device Coatings: Olanexidine can be incorporated into polymer coatings for catheters, implants, and other medical devices. These coatings would slowly release the antiseptic, preventing the formation of bacterial biofilms on the device surface, a major source of healthcare-associated infections.

Advanced Wound Dressings: Olanexidine can be loaded into hydrogel or nanofiber-based wound dressings. These materials can maintain a moist wound environment conducive to healing while simultaneously providing a sustained release of olanexidine to prevent or treat wound infections. Research on other drugs has shown that polymer films can be engineered for zero-order, controlled release for local delivery .

Bio-inspired Nanocoatings: Drawing inspiration from nature, multilayer nanofilms can be assembled on implant surfaces. These films can act as hierarchical reservoirs for the programmed, on-demand co-delivery of multiple agents, such as an antiseptic like olanexidine and a growth factor to promote tissue regeneration nih.gov. This dual-functionality is particularly promising for treating complex problems like infected bone defects nih.gov.

By combining the potent bactericidal activity of olanexidine with the advanced functional properties of modern materials, it is possible to create highly effective, localized therapies that address the critical challenge of preventing and treating infections in a variety of clinical settings.

Future Research Trajectories and Interdisciplinary Investigations Involving Olanexidine Hydrochloride

Role of Olanexidine (B125986) Hydrochloride in Biofilm Disruption and Prevention

Microbial biofilms represent a significant challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The complex architecture of biofilms, characterized by a self-produced matrix of extracellular polymeric substances (EPS), provides a protective barrier for the embedded microorganisms. Understanding and overcoming this barrier is a key area of future research for olanexidine hydrochloride.

The primary mechanism of olanexidine's bactericidal activity involves a multi-step interaction with the bacterial cell envelope. nih.govnih.gov In vitro studies have shown that olanexidine initially binds to negatively charged components on the bacterial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.govnih.gov This initial interaction is followed by the disruption of the cell membrane's integrity, leading to an irreversible leakage of essential intracellular components like potassium ions and ATP. nih.govnih.gov

Experimental evidence using artificial membrane models (liposomes) has demonstrated that olanexidine effectively disrupts membranes containing phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG). nih.gov Furthermore, at higher concentrations (≥160 μg/ml), olanexidine has been observed to cause protein denaturation, leading to cell aggregation. nih.govnih.gov This multifaceted mechanism of action, which targets fundamental bacterial structures, is central to its potent antimicrobial effect against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

While these mechanisms are well-documented for planktonic (free-floating) bacteria, future research must focus on how they translate to the complex, multilayered structure of an established biofilm. Key research questions will involve olanexidine's ability to penetrate the EPS matrix and its efficacy against the physiologically diverse and often dormant bacterial populations within the biofilm's deeper layers.

Given the resilience of mature biofilms, combination therapies that pair olanexidine hydrochloride with agents targeting different aspects of the biofilm lifestyle are a promising research trajectory. nih.govrug.nl Synergistic strategies could enhance efficacy and reduce the potential for resistance development. Future investigations should explore combinations of olanexidine with various anti-biofilm agents.

One approach involves pairing olanexidine with enzymes that can degrade the biofilm matrix. For instance, dispersin B, a β-N-acetyl-glucosaminidase, has been shown to break down key polysaccharide components in the matrix of some bacterial species, potentially exposing the embedded bacteria to the bactericidal action of olanexidine. frontiersin.org Another strategy is to combine olanexidine with molecules that interfere with bacterial communication systems, such as quorum sensing (QS). QS is crucial for biofilm formation and maturation in many pathogenic bacteria. nih.gov Inhibitors of QS signaling could prevent biofilm formation or destabilize existing structures, making them more susceptible to olanexidine.

Additionally, combining olanexidine with peptides that target persister cells within biofilms, such as the peptide 1018, could lead to more complete eradication. mdpi.com These peptides can disrupt mature biofilms and kill the dormant bacteria that are often tolerant to traditional antibiotics. mdpi.com

Table 1: Potential Synergistic Agents for Olanexidine Hydrochloride in Anti-Biofilm Strategies

Agent ClassExample AgentMechanism of ActionPotential Synergistic Role with Olanexidine
Matrix-Degrading EnzymesDispersin BDegrades extracellular polysaccharide components of the biofilm matrix. frontiersin.orgEnhances penetration of olanexidine into the biofilm structure to reach bacterial cells.
Quorum Sensing (QS) InhibitorsBergamottinInterferes with acyl-homoserine lactone (AHL)-mediated QS signaling pathways. mdpi.comInhibits biofilm formation and maturation, making bacteria more susceptible to olanexidine's membrane-disrupting action.
BiosurfactantsSophorolipidsIncrease membrane permeability and disrupt biofilm adhesion and development. mdpi.comWeakens biofilm structure and enhances the membrane-destabilizing effects of olanexidine.
Peptidoglycan HydrolasesEndolysins (e.g., PlyC)Cleave the peptidoglycan layer of the bacterial cell wall, leading to cell lysis. mdpi.comProvides a complementary bactericidal mechanism to olanexidine's membrane disruption.

Advanced Target Identification and Validation Methodologies

While the primary mechanism of olanexidine is understood to be membrane disruption, identifying specific molecular targets could reveal secondary mechanisms of action and pathways for optimization. Advanced biochemical and computational techniques offer new avenues for this exploration.

Chemoproteomics is a powerful discipline used to identify the molecular targets of small molecules within complex biological systems. researchgate.netnih.govmdpi.com By employing olanexidine-derived chemical probes in affinity-based target profiling, researchers could potentially pull down and identify specific binding proteins from bacterial lysates. researchgate.net This technique could uncover previously unknown protein interactions that contribute to olanexidine's antimicrobial effect.

Furthermore, integrated omics approaches can provide a systems-level view of the bacterial response to olanexidine treatment. reading.ac.ukmdpi.com

Transcriptomics (RNA-Seq): Would reveal changes in gene expression upon exposure to olanexidine, highlighting stress response pathways and potential resistance mechanisms.

Proteomics: Quantitative mass spectrometry-based proteomics could identify changes in protein abundance, revealing cellular processes affected by the compound beyond simple membrane leakage. mdpi.com

Metabolomics: Analyzing the metabolic profile of bacteria treated with olanexidine could pinpoint disruptions in key metabolic pathways.

Integrating these multi-omics datasets would provide a comprehensive understanding of olanexidine's mechanism of action and could lead to the identification of novel targets for future drug development. mdpi.com

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that have emerged as a powerful strategy for targeted protein degradation, primarily in cancer therapy. astrazeneca.comnih.gov A PROTAC molecule consists of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. astrazeneca.comnih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. astrazeneca.com

The application of PROTAC technology in antimicrobial research is a novel and exciting frontier. nih.gov For olanexidine, this could involve designing a PROTAC where an olanexidine-like moiety serves as the binder for an essential bacterial protein. While bacteria lack the ubiquitin-proteasome system, analogous endogenous degradation systems could potentially be hijacked. A hypothetical antibacterial PROTAC could be engineered to recruit a bacterial protease or adaptor protein to a specific essential target, inducing its degradation. This represents a significant conceptual and synthetic challenge but offers a pathway to creating highly specific and potent antibacterial agents with a novel mode of action that could circumvent existing resistance mechanisms. nih.gov

Exploration of Olanexidine Hydrochloride in Combination Therapies for Complex Infections

The management of complex infections, particularly those associated with medical devices and multidrug-resistant organisms, often requires a multi-pronged therapeutic approach. rug.nlresearchgate.net Olanexidine's broad-spectrum activity makes it a strong candidate for inclusion in combination therapies aimed at preventing and managing such infections. nih.govpatsnap.com

Future clinical studies should investigate the efficacy of using olanexidine as a topical or irrigating agent in conjunction with systemic antibiotics. For example, in the prevention of surgical site infections (SSIs), preoperative skin disinfection with olanexidine could be studied for its ability to reduce the bioburden of pathogens that may later be targeted by prophylactic systemic antibiotics. Similarly, for catheter-related bloodstream infections (CRBSIs), the use of olanexidine as a skin antiseptic at the insertion site could complement systemic antibiotic treatment if an infection develops. researchgate.net The rationale is that reducing the local microbial load can prevent the formation of resilient biofilms on implanted devices, which are notoriously difficult to treat with systemic antibiotics alone. rug.nl

Table 2: Potential Combination Therapy Strategies Involving Olanexidine Hydrochloride

Complex Infection TypeProposed Combination StrategyRationaleKey Pathogens Targeted
Surgical Site Infections (SSIs)Topical Olanexidine (preoperative) + Systemic Antibiotics (perioperative)Reduce skin bioburden to prevent initial contamination of the surgical site, enhancing the efficacy of prophylactic antibiotics.Staphylococcus aureus (including MRSA), Coagulase-negative staphylococci, Enterococcus spp.
Catheter-Related Bloodstream Infections (CRBSIs)Topical Olanexidine at catheter insertion site + Systemic Antibiotics for treatmentPrevent extraluminal colonization and biofilm formation on the catheter, making systemic treatment more effective. researchgate.netStaphylococcus epidermidis, Staphylococcus aureus, Candida spp., Gram-negative bacilli.
Infected Chronic WoundsTopical Olanexidine-impregnated dressing + Debridement + Systemic AntibioticsProvide sustained antimicrobial pressure on the wound bed biofilm, complementing physical removal and systemic therapy.Pseudomonas aeruginosa, Staphylococcus aureus, Anaerobic bacteria.
Ventilator-Associated Pneumonia (VAP)Olanexidine for oral decontamination + Systemic AntibioticsReduce the burden of pathogenic organisms in the oropharynx, preventing aspiration into the lower respiratory tract.Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.

Computational Modeling and Artificial Intelligence-Driven Drug Discovery for Olanexidine Hydrochloride Derivatives

The future development of Olanexidine Hydrochloride and its derivatives is poised to be significantly influenced by the integration of computational modeling and artificial intelligence (AI) in the drug discovery process. These in silico techniques offer a more efficient and cost-effective approach to identifying novel antimicrobial agents by enabling the rapid screening of vast chemical libraries and the prediction of molecular properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the antimicrobial activity of biguanide (B1667054) compounds. These studies have revealed a parabolic dependence of antimicrobial efficacy on the lipophilicity of the molecules. researchgate.net The basicity of the functional groups is another critical factor, as charged molecules are better able to disrupt the microbial phospholipid bilayer. researchgate.net For a series of biguanide and bisbiguanide compounds, a log P (octanol/water partition constant) optimum of 5.5 has been identified, suggesting a common mechanism of action for these agents. researchgate.net

Table 1: Key Physicochemical Parameters in QSAR Models for Biguanide Derivatives

ParameterOptimal Value/RangeSignificance in Antimicrobial Activity
Lipophilicity (log P) Parabolic dependence with an optimum around 5.5Influences the compound's ability to penetrate the bacterial cell membrane.
Basicity (pKa) HighEnsures the molecule is protonated at physiological pH, facilitating interaction with negatively charged components of the bacterial cell membrane.
Molecular Shape and Size Conformationally restricted cyclic isosteres can enhance activityAffects the binding affinity to target sites on the bacterial cell surface.

This table is generated based on data from QSAR studies on biguanide derivatives and provides a conceptual framework for the computational design of Olanexidine hydrochloride derivatives.

Design novel derivatives with enhanced activity against specific multidrug-resistant pathogens.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these new compounds, reducing the likelihood of late-stage failures in drug development.

Identify synergistic combinations of Olanexidine hydrochloride with other antimicrobial agents. mdpi.comresearchgate.netscienceopen.com

The application of these computational tools can significantly accelerate the identification of promising lead compounds, streamlining the path from discovery to clinical application. nih.gov

Translational Research Pathways for Broader Antimicrobial Applications

While Olanexidine hydrochloride is currently established as a potent skin antiseptic, its broad-spectrum antimicrobial activity suggests significant potential for a wider range of clinical applications. patsnap.comnih.govmedkoo.com Translational research is crucial to explore and validate these new therapeutic avenues.

Olanexidine has demonstrated potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.govkeio.ac.jp Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components. nih.govnih.gov

Furthermore, research has indicated that Olanexidine gluconate also possesses antifungal properties. patsnap.com This broadens its potential utility in treating mixed infections or as a prophylactic agent in settings where fungal pathogens are a concern.

Table 2: Spectrum of Antimicrobial Activity of Olanexidine

Microorganism TypeExamplesNoted Efficacy
Gram-positive bacteria Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE)High bactericidal activity
Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, Serratia marcescensBroad-spectrum bactericidal activity
Fungi Candida albicansFungicidal activity demonstrated

This table is a compilation of findings from various studies on the antimicrobial spectrum of Olanexidine.

Potential areas for translational research and expanded applications of Olanexidine hydrochloride include:

Wound Healing: The potent antimicrobial properties of Olanexidine could be beneficial in the management of infected wounds, potentially reducing the microbial load and promoting a healthier healing environment.

Medical Device Disinfection: Olanexidine's efficacy against a wide range of pathogens makes it a candidate for the disinfection of metallic and other types of medical equipment. google.com

Anti-biofilm Applications: The ability of biguanide compounds to disrupt and eradicate bacterial biofilms is an area of active research. acs.org Investigating the efficacy of Olanexidine against biofilms on various surfaces, such as catheters and implants, could lead to new strategies for preventing device-associated infections.

Synergistic Formulations: Exploring the synergistic effects of Olanexidine with other antimicrobial agents could lead to the development of combination therapies with enhanced efficacy and a reduced likelihood of resistance development. mdpi.comresearchgate.netscienceopen.com

The progression of Olanexidine hydrochloride from a surgical antiseptic to a versatile antimicrobial agent for a variety of applications will depend on rigorous preclinical and clinical research to establish its safety and efficacy in these new contexts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.